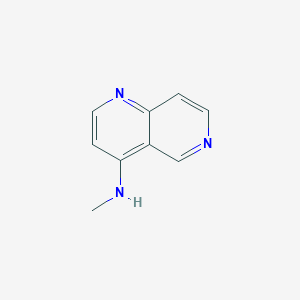

N-methyl-1,6-naphthyridin-4-amine

Overview

Description

“N-methyl-1,6-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of naphthyridine, a class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including “this compound”, has been a subject of interest in the field of synthetic chemistry . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 159.19 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Catalyst-Free Synthesis in Aqueous Medium

A remarkable approach to synthesizing 1,2-dihydro[1,6]naphthyridines involves a catalyst-free, pseudo-five-component reaction, utilizing methyl ketones, amines, and malononitrile. This method, notable for its environmental friendliness, avoids the use of toxic solvents and expensive catalysts, offering an innovative pathway to create nitrogen-containing rings without starting from pre-existing nitrogen heterocycles (Mukhopadhyay et al., 2011).

Anticancer and Cytotoxic Activities

N-methyl-1,6-naphthyridin-4-amine derivatives exhibit potent cytotoxic properties, as demonstrated in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds displayed significant growth inhibitory effects against various cancer cell lines, with some showing efficacy in in vivo models, highlighting their potential as anticancer agents (Deady et al., 2003).

Eco-Friendly Synthesis Methods

Advancements in synthesizing 1,6-naphthyridine derivatives through eco-friendly methods have been made, utilizing grindstone chemistry for a solvent-free, catalyst-free approach. This method achieves high yields while minimizing environmental impact, reinforcing the trend towards greener chemical syntheses (Hameed, 2015).

Microwave-Assisted Synthesis for Biomedical Screening

A fast, efficient synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation has been developed. This method is particularly advantageous for small-scale, rapid synthesis suitable for biomedical screening, highlighting the compound's versatility in drug development processes (Han et al., 2010).

Antitumor Agents Development

Research into 1,8-naphthyridine derivatives has led to the identification of compounds with moderate cytotoxic activity against tumor cell lines. Structural modifications of these derivatives have been explored to optimize their antitumor efficacy, demonstrating the therapeutic potential of this compound and its derivatives in cancer treatment (Tomita et al., 2002).

Future Directions

The future directions for the study of “N-methyl-1,6-naphthyridin-4-amine” and other naphthyridine derivatives could include further exploration of their synthesis methods, reactivity, and biological applications . The development of more eco-friendly, safe, and atom-economical approaches for their synthesis could also be a focus .

Mechanism of Action

Target of Action

It’s known that 1,6-naphthyridines, the class of compounds to which n-methyl-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

The mode of action of 1,6-naphthyridines generally involves binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Given the broad range of activities of 1,6-naphthyridines, it can be inferred that multiple pathways could be affected, leading to various downstream effects .

Result of Action

Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

N-methyl-1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHQMKPGHIDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=NC=CC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294271 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-84-3 | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-4-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)

![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)